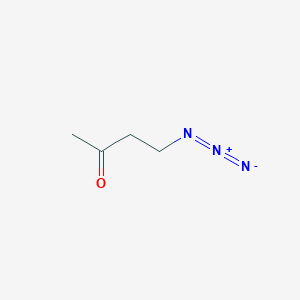
4-Azidobutan-2-one
Vue d'ensemble
Description
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Azidobutan-2-one. However, the synthesis of similar compounds often involves specific reactions tailored to the functional groups present in the molecule2.Molecular Structure Analysis
The molecular structure of 4-Azidobutan-2-one consists of 4 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom1. The exact spatial arrangement of these atoms would determine the molecule’s 3D structure, which I couldn’t find in the available resources.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Azidobutan-2-one. However, the azido group (-N3) is known to participate in various reactions, including click reactions and Staudinger reactions.Physical And Chemical Properties Analysis
4-Azidobutan-2-one has a molecular weight of 113.12 g/mol1. Other physical and chemical properties such as melting point, boiling point, solubility, and stability could not be found in the available resources.Applications De Recherche Scientifique
-
Field : Heterocyclic Chemistry
- Application : Azides, including 4-Azidobutan-2-one, are used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
- Methods : Azides can participate in a variety of reactions to form heterocycles, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed reaction conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
- Results : The synthesis of various heterocycles from organic azides has been reported in recent papers . The specific results or outcomes obtained depend on the specific reactants and conditions used .
Safety And Hazards
I couldn’t find specific safety data for 4-Azidobutan-2-one. However, azides in general are potentially explosive and should be handled with care. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information.
Orientations Futures
The future directions for research on 4-Azidobutan-2-one would depend on its potential applications. Unfortunately, I couldn’t find specific information on this topic. However, azides are often used in click chemistry, a powerful tool for creating diverse chemical structures, which suggests potential avenues for future research.
Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
Propriétés
IUPAC Name |
4-azidobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-4(8)2-3-6-7-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCWNPXMIPWMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678547 | |
| Record name | 4-Azidobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutan-2-one | |
CAS RN |
3777-68-2 | |
| Record name | 4-Azidobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-methylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1520972.png)
![4-[(cyclopropylamino)methyl]-N-(2,2,2-trifluoroethyl)benzamide hydrochloride](/img/structure/B1520975.png)
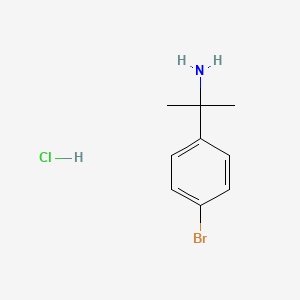
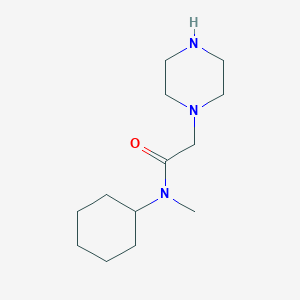

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)
![2-(2-bromoethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1520986.png)
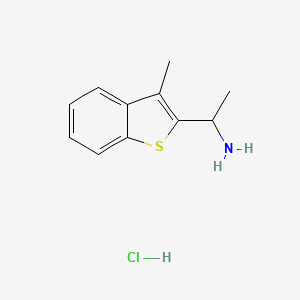
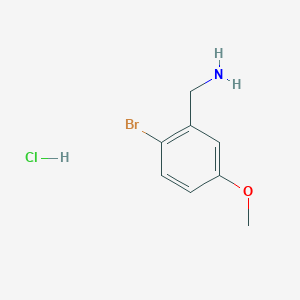
![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)
![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)
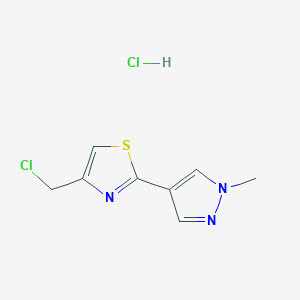
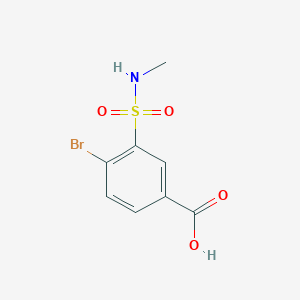
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B1520995.png)